N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide, also referred to as TBC3711, is a synthetic compound notable for its potential pharmacological applications. It belongs to a class of small molecules that exhibit selective activity towards the endothelin-A receptor, which is implicated in various cardiovascular diseases. The compound's design incorporates a thiophene core and an isoxazole moiety, contributing to its unique biological properties.
The compound was developed through a series of synthetic methodologies aimed at optimizing receptor selectivity and bioavailability. Research on TBC3711 highlights its synthesis, modeling, and pharmacokinetics, revealing its potential as an orally bioavailable drug candidate for treating conditions related to endothelin receptor activity .
TBC3711 can be classified under the following categories:
The synthesis of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide involves several key steps:
The synthesis has been described as "facile and convenient," indicating that it can be performed with relatively straightforward procedures and high yields . The use of mild reaction conditions is emphasized to avoid decomposition of sensitive functional groups.
The molecular structure of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide features:
Key structural data include:
TBC3711 undergoes several chemical reactions typical for compounds with multiple functional groups:
The stability of TBC3711 under various conditions has been studied to ensure its viability as a pharmaceutical agent. Reaction pathways have been mapped out using computational modeling techniques.
TBC3711 acts primarily as an antagonist at the endothelin-A receptor. This receptor is involved in vasoconstriction and other cardiovascular functions. By blocking this receptor, TBC3711 potentially reduces blood pressure and alleviates symptoms associated with heart failure.
Pharmacokinetic studies indicate that TBC3711 demonstrates favorable absorption characteristics, with peak plasma concentrations achieved within hours post-administration . Its selectivity for the endothelin-A receptor over other receptors enhances its therapeutic potential while minimizing side effects.
Relevant analyses have shown that TBC3711 maintains structural integrity over time when stored properly.
N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide has significant potential in scientific research:
CAS No.: 57583-54-7
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: